(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring substituted with dimethylamino groups and a methoxyphenyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution with Dimethylamino Groups:
Attachment of the Methoxyphenyl Group: The final step involves coupling the triazole derivative with a methoxyphenyl compound, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, potentially yielding amine or alcohol derivatives.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the triazole ring and the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or microwave-assisted synthesis.
Major Products:
Oxidation Products: N-oxides of the dimethylamino groups.
Reduction Products: Amines or alcohols derived from the triazole ring or methoxyphenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It is explored for use in the synthesis of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Biochemical Research: Used as a probe or reagent in studying enzyme mechanisms and protein interactions.
Industry:
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring and dimethylamino groups can form hydrogen bonds and electrostatic interactions, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- (3,5-Dimethyl-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone
- (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-hydroxyphenyl)methanone
- (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro) can significantly alter the compound’s chemical and physical properties.
- Reactivity: Variations in substituents can affect the compound’s reactivity in chemical reactions, influencing the types of products formed.
- Applications: Each compound may have unique applications based on its specific properties, such as solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-17(2)13-15-14(18(3)4)19(16-13)12(20)10-6-8-11(21-5)9-7-10/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRJCNZVGRJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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